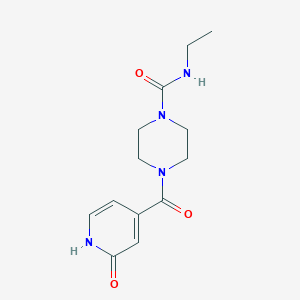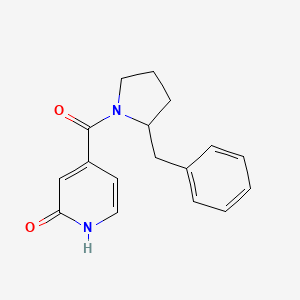
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide, also known as ECPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide exerts its effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, the modulation of the NF-κB pathway, and the activation of the Nrf2 pathway. These pathways are involved in various cellular processes, including cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons from oxidative stress. N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide, including the exploration of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the investigation of its safety and efficacy in humans. Further studies are also needed to elucidate its mechanism of action and to identify potential drug targets.
合成法
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can be synthesized through various methods, including the reaction of N-ethylpiperazine with 2-oxo-1H-pyridine-4-carboxylic acid, followed by the addition of ethyl chloroformate. Another method involves the reaction of N-ethylpiperazine with 4-carbamoyl-2-oxo-1H-pyridine, followed by the addition of ethyl chloroformate. These methods have been optimized to produce high yields of N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide with high purity.
科学的研究の応用
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR pathway. N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-2-14-13(20)17-7-5-16(6-8-17)12(19)10-3-4-15-11(18)9-10/h3-4,9H,2,5-8H2,1H3,(H,14,20)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPFNVCBJRBSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)



![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)



![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
